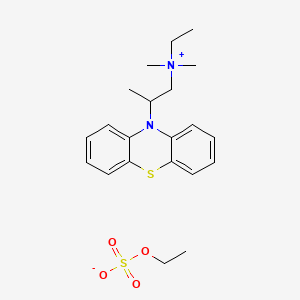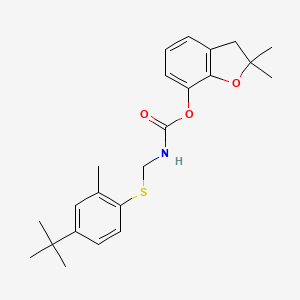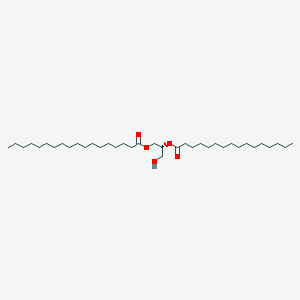
3-Steraoyl-2-palmitoyl-SN-glycerol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Steraoyl-2-palmitoyl-SN-glycerol is a complex lipid molecule that belongs to the class of triacylglycerols. It is composed of a glycerol backbone esterified with stearic acid at the first position and palmitic acid at the second position. This compound is significant in various biological and industrial processes due to its unique structural properties and functional roles.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Steraoyl-2-palmitoyl-SN-glycerol typically involves the esterification of glycerol with stearic acid and palmitic acid. The process can be carried out using chemical catalysts such as sulfuric acid or enzymatic catalysts like lipases. The reaction conditions often include elevated temperatures and controlled pH levels to ensure efficient esterification.
Industrial Production Methods
In industrial settings, the production of this compound is achieved through large-scale esterification processes. These processes utilize high-pressure reactors and continuous flow systems to maximize yield and efficiency. The use of immobilized enzymes as catalysts is also common in industrial production to enhance reaction rates and product purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Steraoyl-2-palmitoyl-SN-glycerol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of peroxides and other oxidative products.
Reduction: The compound can be reduced to form simpler glycerides and fatty acids.
Substitution: This involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Reagents like acyl chlorides and anhydrides are used in the presence of catalysts such as pyridine or triethylamine.
Major Products Formed
Oxidation: Produces peroxides, aldehydes, and ketones.
Reduction: Yields simpler glycerides and free fatty acids.
Substitution: Results in modified glycerides with different fatty acid chains.
Wissenschaftliche Forschungsanwendungen
3-Steraoyl-2-palmitoyl-SN-glycerol has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study lipid oxidation and reduction mechanisms.
Biology: Plays a role in membrane structure and function studies, as well as in the investigation of lipid metabolism.
Medicine: Explored for its potential in drug delivery systems due to its biocompatibility and ability to form liposomes.
Industry: Utilized in the production of cosmetics, food additives, and biodegradable lubricants.
Wirkmechanismus
The mechanism by which 3-Steraoyl-2-palmitoyl-SN-glycerol exerts its effects involves its interaction with lipid membranes and enzymes. It integrates into lipid bilayers, affecting membrane fluidity and permeability. The compound also serves as a substrate for lipases, which hydrolyze it into free fatty acids and glycerol, influencing various metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Palmitoyl-2-oleoyl-SN-glycero-3-phosphocholine: A phospholipid with similar structural properties but different fatty acid composition.
1-Palmitoyl-2-stearoyl-SN-glycero-3-phosphocholine: Another phospholipid with palmitic and stearic acids but attached to a phosphocholine head group.
Uniqueness
3-Steraoyl-2-palmitoyl-SN-glycerol is unique due to its specific combination of stearic and palmitic acids, which confer distinct physical and chemical properties. Its ability to form stable emulsions and its role in lipid metabolism make it particularly valuable in both research and industrial applications.
Eigenschaften
Molekularformel |
C37H72O5 |
|---|---|
Molekulargewicht |
597.0 g/mol |
IUPAC-Name |
[(2R)-2-hexadecanoyloxy-3-hydroxypropyl] octadecanoate |
InChI |
InChI=1S/C37H72O5/c1-3-5-7-9-11-13-15-17-18-20-21-23-25-27-29-31-36(39)41-34-35(33-38)42-37(40)32-30-28-26-24-22-19-16-14-12-10-8-6-4-2/h35,38H,3-34H2,1-2H3/t35-/m1/s1 |
InChI-Schlüssel |
VYQDALBEQRZDPL-PGUFJCEWSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](CO)OC(=O)CCCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




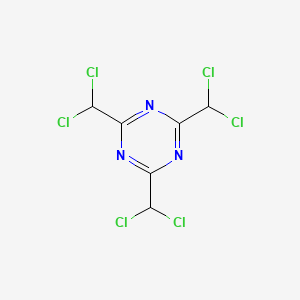

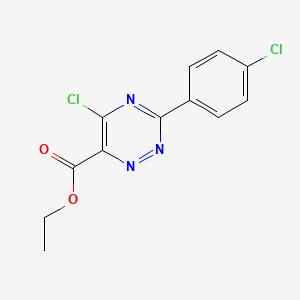
![(1S,10BR)-1-Methyl-1,2,3,4,6,10B-hexahydropyrazino[2,1-A]isoindole](/img/structure/B13755035.png)
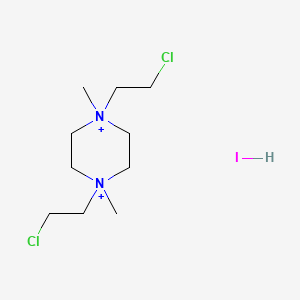
![(E)-[4-(trifluoromethoxy)phenyl]methylidenehydrazine](/img/structure/B13755047.png)
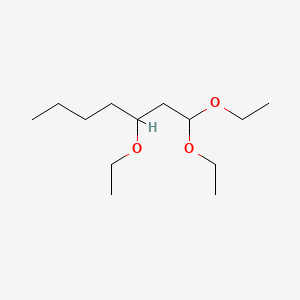
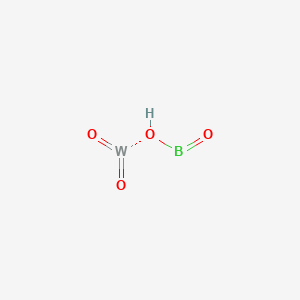

![N-[[5-(4-chlorophenyl)-2-furanyl]methylene]Ethanamine](/img/structure/B13755071.png)
